molecular formula C10H17N3O7 B12098752 4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid

4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid

Cat. No.: B12098752
M. Wt: 291.26 g/mol
InChI Key: YRBGKVIWMNEVCZ-UHFFFAOYSA-N
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Description

4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid is a complex organic compound that features both amino and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include protecting groups like Boc (tert-butoxycarbonyl) for amino groups and various coupling agents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. This would include the use of automated peptide synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid apart is its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H17N3O7

Molecular Weight

291.26 g/mol

IUPAC Name

4-[(2-amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O7/c11-5(4-14)9(19)13-6(1-2-7(15)16)10(20)12-3-8(17)18/h5-6,14H,1-4,11H2,(H,12,20)(H,13,19)(H,15,16)(H,17,18)

InChI Key

YRBGKVIWMNEVCZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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